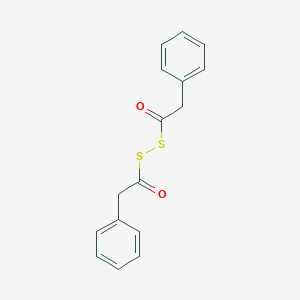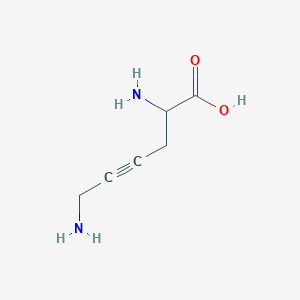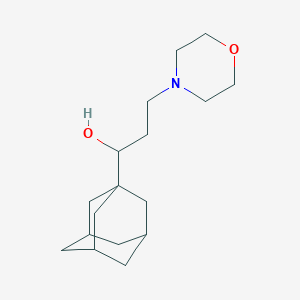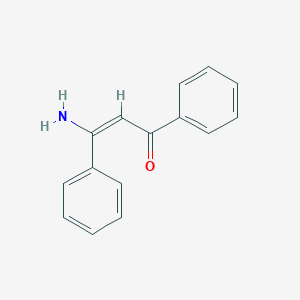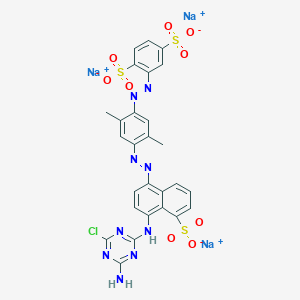![molecular formula C6H5N3 B085421 6H-pyrrolo[3,4-d]pyrimidine CAS No. 14529-49-8](/img/structure/B85421.png)
6H-pyrrolo[3,4-d]pyrimidine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6H-pyrrolo[3,4-d]pyrimidine is a heterocyclic compound that has gained significant attention in recent years due to its potential applications in the field of medicinal chemistry. It is a fused ring system that contains both pyrimidine and pyrrole moieties, which are known to exhibit a wide range of biological activities. The unique structural features of 6H-pyrrolo[3,4-d]pyrimidine make it an attractive target for the development of novel drugs.
作用機序
The mechanism of action of 6H-pyrrolo[3,4-d]pyrimidine is not fully understood. However, it is believed to exert its biological effects through the inhibition of various enzymes and receptors in the body. For example, it has been found to inhibit the activity of topoisomerase II, which is an enzyme that plays a crucial role in DNA replication and cell division.
Biochemical and Physiological Effects:
6H-pyrrolo[3,4-d]pyrimidine has been found to exhibit a wide range of biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells, inhibit the production of inflammatory cytokines, and exhibit antimicrobial activity against various pathogens. Additionally, it has been found to have a low toxicity profile, making it a promising candidate for drug development.
実験室実験の利点と制限
One of the main advantages of using 6H-pyrrolo[3,4-d]pyrimidine in lab experiments is its wide range of biological activities. It can be used to study various biological processes, including cell division, apoptosis, and inflammation. Additionally, its low toxicity profile makes it a safe compound to work with in the laboratory.
However, there are also some limitations associated with the use of 6H-pyrrolo[3,4-d]pyrimidine in lab experiments. One of the main limitations is its low solubility in water, which can make it difficult to work with in aqueous solutions. Additionally, its synthesis can be challenging, which can limit its availability for research purposes.
将来の方向性
There are several future directions for the research and development of 6H-pyrrolo[3,4-d]pyrimidine. One potential direction is the optimization of its synthesis method to improve its yield and availability. Additionally, further studies are needed to fully understand its mechanism of action and to identify its molecular targets in the body.
Another potential direction is the development of novel derivatives of 6H-pyrrolo[3,4-d]pyrimidine with improved biological activities. This can be achieved through the modification of its chemical structure to enhance its solubility, bioavailability, and selectivity towards specific molecular targets.
Conclusion:
In conclusion, 6H-pyrrolo[3,4-d]pyrimidine is a promising compound that exhibits a wide range of biological activities. Its unique structural features make it an attractive target for the development of novel drugs. Further research is needed to fully understand its mechanism of action and to identify its molecular targets in the body. Additionally, the optimization of its synthesis method and the development of novel derivatives can lead to the discovery of new drugs with improved therapeutic potential.
合成法
The synthesis of 6H-pyrrolo[3,4-d]pyrimidine can be achieved through various methods. One of the most common methods involves the reaction of 2-aminopyridine with an α,β-unsaturated ketone in the presence of a catalyst. This reaction leads to the formation of a pyrrole intermediate, which undergoes cyclization to form the final product.
科学的研究の応用
6H-pyrrolo[3,4-d]pyrimidine has been extensively studied for its potential applications in the field of medicinal chemistry. It has been found to exhibit a wide range of biological activities, including antitumor, anti-inflammatory, and antimicrobial properties. Its unique structural features make it an attractive target for the development of novel drugs.
特性
CAS番号 |
14529-49-8 |
|---|---|
製品名 |
6H-pyrrolo[3,4-d]pyrimidine |
分子式 |
C6H5N3 |
分子量 |
119.12 g/mol |
IUPAC名 |
6H-pyrrolo[3,4-d]pyrimidine |
InChI |
InChI=1S/C6H5N3/c1-5-2-8-4-9-6(5)3-7-1/h1-4,7H |
InChIキー |
OWXGCRGZFPLHJN-UHFFFAOYSA-N |
SMILES |
C1=C2C=NC=NC2=CN1 |
正規SMILES |
C1=C2C=NC=NC2=CN1 |
同義語 |
1H-Pyrrolo[3,4-d]pyrimidine (8CI,9CI) |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




